8-Oxo-8-phenyloctanoic acid
Overview
Description
8-Oxo-8-phenyloctanoic acid is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of phenylalanine and possesses a unique chemical structure that makes it a promising candidate for various applications.
Scientific Research Applications
8-Oxo-8-phenyloctanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of various industrial chemicals and materials
Future Directions
While specific future directions for 8-Oxo-8-phenyloctanoic acid are not mentioned in the search results, one relevant paper discusses the significance of oxidatively damaged nucleic acid in exploring the connections between diabetes and cancer . Further exploration of the specific mechanism of oxidatively damaged nucleic acid in the connection between diabetes and cancer is urgently needed .
Mechanism of Action
Target of Action
The primary targets of 8-Oxo-8-phenyloctanoic acid, also known as 7-Benzoylheptanoic acid, are Histone deacetylase 2 (HDAC2) and Methyltransferase-like 3 (METTL3) . HDAC2 is a therapeutic target for this compound . METTL3 has potential in affecting the response of this compound through regulating the expression of HDAC2 .
Mode of Action
It is known to interact with its targets, hdac2 and mettl3, leading to changes in their activity . The specific interactions and resulting changes are yet to be elucidated.
Biochemical Pathways
It is suggested that the compound may influence the pathways involving hdac2 and mettl3
Result of Action
Given its interaction with HDAC2 and METTL3, it is likely that the compound influences the activities of these targets, potentially leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-phenyloctanoic acid typically involves the reaction of phenylalanine derivatives with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-8-phenyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids or ketones, while reduction reactions may produce alcohols or other reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Oxo-8-phenyloctanoic acid include other derivatives of phenylalanine and related carboxylic acids. These compounds share some structural similarities but may differ in their specific functional groups and chemical properties .
Uniqueness
This uniqueness makes it a valuable compound for various scientific and industrial purposes .
Properties
IUPAC Name |
8-oxo-8-phenyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSRRHQLAVYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305602 | |
Record name | 8-Oxo-8-phenyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24314-23-6 | |
Record name | 24314-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Oxo-8-phenyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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